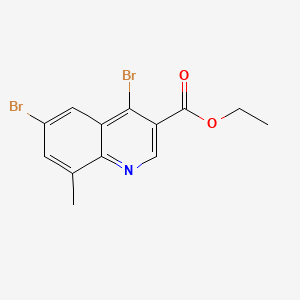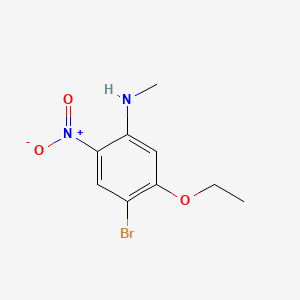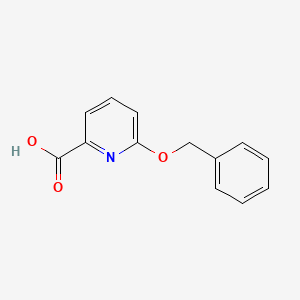![molecular formula C7H5BrN2O B595654 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1227267-32-4](/img/structure/B595654.png)
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a chemical compound with the molecular formula C7H5BrN2O. It has a molecular weight of 213.03 . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one were not found in the search results, there are related studies on the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.Molecular Structure Analysis
The InChI code for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is 1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3,10-11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a solid at room temperature . It has a molecular weight of 213.03 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
6-Bromo derivatives of pyrrolopyridine are crucial intermediates in the synthesis of nitrogen heterocyclic compounds. For instance, the bromination of pyrrolopyridines has been studied to yield dibromo and monobromo derivatives, facilitating further chemical transformations (Paudler & Dunham, 1965). This showcases the compound's role in expanding the toolkit for synthesizing novel heterocyclic structures.
Polyheterocyclic Ring Systems
Derivatives of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one have been used as precursors for constructing new polyheterocyclic ring systems, which are of interest due to their potential biological activities and applications in pharmaceutical research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Such synthetic strategies enable the exploration of new chemical spaces for drug discovery.
Luminescent Materials
In the realm of material science, brominated pyrrolopyridine derivatives have been utilized in the synthesis of highly luminescent polymers. These polymers, containing the pyrrolopyridine moiety, exhibit strong fluorescence and have potential applications in optoelectronic devices (Zhang & Tieke, 2008). This research illustrates the compound's contribution to the development of new materials with desirable optical properties.
Synthetic Methodologies
The versatility of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one extends to its role in innovative synthetic methodologies. For example, its derivatives have been involved in cascade reaction sequences leading to novel small molecules, demonstrating the compound's utility in streamlined and efficient chemical syntheses (Gao, Henry, Pagano, Duerst, & Souers, 2007).
Crystal Structure Analysis
Research into the crystal and molecular structure of brominated pyrrolopyridine derivatives has provided insights into their molecular geometry, hydrogen bonding, and π-π interactions. Such studies are fundamental for understanding the solid-state properties of these compounds and their potential applications in crystal engineering (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can potentially prevent or slow down these processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 21303 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one were not found in the search results, the study of related 1H-pyrrolo[2,3-b]pyridine derivatives suggests that these compounds have potential for development as cancer therapeutics . This could indicate a possible direction for future research on 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.
properties
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYFDALDRJNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856615 |
Source


|
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one | |
CAS RN |
1227267-32-4 |
Source


|
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)




![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)


![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)